N-cyclohexyl-2,5-difluoroaniline is an organic compound that belongs to the aniline family. It features a cyclohexyl group attached to the nitrogen atom of the aniline moiety, along with two fluorine atoms located at the 2 and 5 positions on the aromatic ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a subject of interest in various chemical and biological studies. The molecular formula of N-cyclohexyl-2,5-difluoroaniline is , with a molecular weight of approximately 211.25 g/mol .
The compound can be synthesized through various chemical methods, primarily involving the reaction of 2,5-difluoroaniline with cyclohexylamine. Its chemical structure can be represented using the InChI key BECMQVSQWZCQRT-UHFFFAOYSA-N and the canonical SMILES notation C1CCC(CC1)NC2=CC(=C(C=C2)F)F.
N-cyclohexyl-2,5-difluoroaniline is classified as a substituted aniline due to its aniline base structure modified by cyclohexyl and difluoro substituents. It falls under the category of aromatic amines, which are known for their applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of N-cyclohexyl-2,5-difluoroaniline typically involves several steps:
The synthesis may involve advanced techniques such as:
The molecular structure of N-cyclohexyl-2,5-difluoroaniline can be described as follows:
These structural details indicate a complex arrangement that influences its reactivity and interactions in chemical processes.
N-cyclohexyl-2,5-difluoroaniline can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reagents and conditions applied during these reactions.
The mechanism of action for N-cyclohexyl-2,5-difluoroaniline involves its interaction with biological systems or chemical pathways:
Property | Value |
---|---|
Molecular Formula | C12H15F2N |
Molecular Weight | 211.25 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Flash Point | Not available |
N-cyclohexyl-2,5-difluoroaniline exhibits properties typical of aromatic amines:
N-cyclohexyl-2,5-difluoroaniline finds applications in various fields:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7